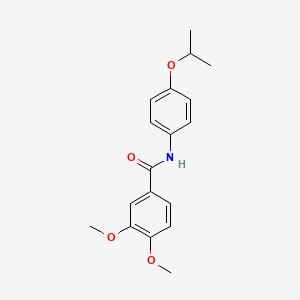

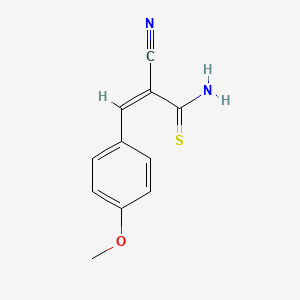

![molecular formula C12H6ClF3N4 B2505131 8-氯-3-(3-吡啶基)-6-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶 CAS No. 339099-70-6](/img/structure/B2505131.png)

8-氯-3-(3-吡啶基)-6-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

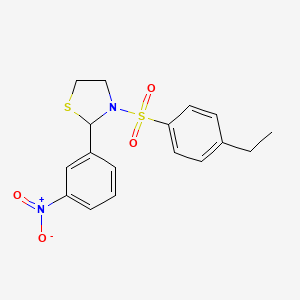

The compound 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a halogenated triazolopyridine derivative. This class of compounds is known for its potential in various chemical applications due to the presence of multiple reactive sites which can undergo further chemical transformations. The halogen atoms, particularly chlorine, provide reactive centers that can be utilized in cross-coupling reactions and other diversification strategies .

Synthesis Analysis

The synthesis of related triazolopyridine compounds involves the oxidative cyclization of aldehyde-derived hydrazones. This process is typically mediated by halogens such as bromine. The resulting products, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, demonstrate the feasibility of introducing halogen functionalities onto the pyrimidine nucleus, which can be further diversified through various chemical reactions .

Molecular Structure Analysis

The molecular structure of a closely related compound, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, FTIR, MS, and elemental analysis. X-ray diffraction studies have confirmed the crystalline structure of this compound, providing detailed information about its molecular geometry. Theoretical calculations using Density Functional Theory (DFT) have been performed to optimize the geometry and analyze the frontier orbital energies and atomic net charges, which show good agreement with the experimental data .

Chemical Reactions Analysis

The halogen functionalities in triazolopyridine derivatives make them versatile intermediates for chemical diversification. They can undergo ring rearrangement reactions such as the Dimroth rearrangement, which is promoted by either base or acid. Furthermore, these compounds are suitable for palladium-catalyzed cross-coupling reactions like the Kumada coupling and Buchwald–Hartwig amination, as well as direct aromatic substitution. These reactions expand the utility of the triazolopyridine core in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and the substituents attached to the core. The presence of halogens and other functional groups can significantly affect properties such as solubility, melting point, and reactivity. The crystalline structure, as determined by X-ray diffraction, provides insights into the stability and packing of the molecules in the solid state. Theoretical DFT studies complement the understanding of these properties by providing a computational perspective on the electronic structure and potential reactivity of the compound .

科学研究应用

合成和表征

- 一系列新型取代的8-氯-6-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶是由2,3-二氯-5-(三氟甲基)吡啶和水合肼合成的,并使用核磁共振、质谱和元素分析进行了表征 (Yang 等人,2015 年)。

抗真菌活性

- 发现化合物 8-氯-3-((4-氰基苄基)硫代)-[1,2,4]三唑并[4,3-a]吡啶对几种真菌具有抗真菌活性,包括番茄茎腐病菌、尖孢镰刀菌黄瓜专化型和灰葡萄孢菌 (Wang 等人,2018 年)。

- 8-氯-[1,2,4]三唑并[4,3-a]吡啶的一些衍生物表现出良好的抗真菌和杀虫活性,对水稻纹枯病菌和玉米叶斑病菌具有显着的抑制率 (Xu 等人,2017 年)。

晶体结构分析

- 8-氯-3-((3-氯苄基)硫代)-[1,2,4]三唑并[4,3-a]吡啶的晶体结构是使用 X 射线衍射确定的,从而深入了解了其分子构型 (Mu 等人,2015 年)。

除草剂活性

- 取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物对广泛的植被表现出优异的除草剂活性 (Moran,2003 年)。

化学合成

- 通过使用 N-氯代琥珀酰亚胺 (NCS) 进行氧化环化,有效合成了 [1,2,4]三唑并[4,3-a]吡啶,由于其生物活性,有助于制药应用 (El-Kurdi 等人,2021 年)。

作用机制

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is suggested that the biological activities of TFMP derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

未来方向

The future directions for this compound could involve discovering many novel applications of TFMP, as it is expected that many novel applications of TFMP will be discovered in the future . Additionally, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

属性

IUPAC Name |

8-chloro-3-pyridin-3-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N4/c13-9-4-8(12(14,15)16)6-20-10(18-19-11(9)20)7-2-1-3-17-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHMOLJLMRMDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

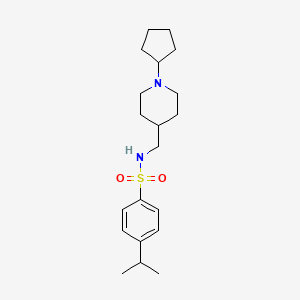

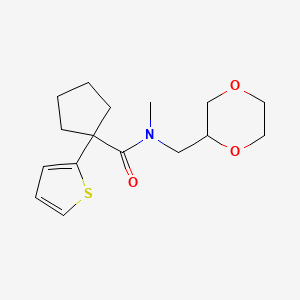

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)

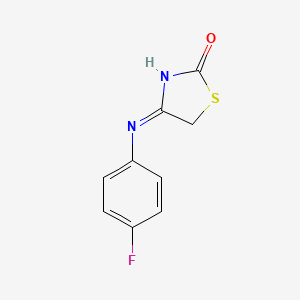

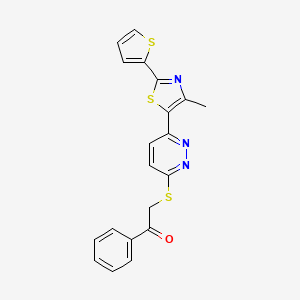

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

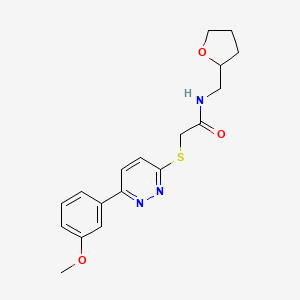

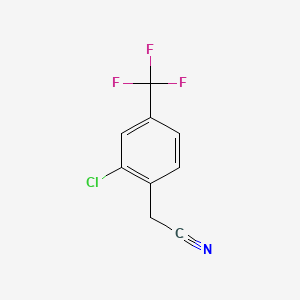

![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)

![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)